2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6-4-8(16-5-10(11,12)13)15-9(14-6)7-2-3-7/h4,7H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAFBWKWVGGVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.
Nucleophilic Substitution: The trichloropyrimidine undergoes sequential nucleophilic substitution reactions
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group is introduced using 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride.
Final Product Formation: The final product, 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine, is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine, exhibit potential as inhibitors of epidermal growth factor receptor (EGFR) kinases. This receptor is often implicated in various cancers, including non-small cell lung cancer and prostate cancer. The ability of these compounds to inhibit the EGFR T790M mutation makes them candidates for targeted cancer therapies .
Antiviral Properties
Studies have shown that pyrimidine derivatives can possess antiviral activity. The trifluoroethoxy group may enhance the compound's efficacy against viral replication by modifying its interaction with viral enzymes or host cell receptors. Further exploration into this area could yield valuable insights into developing antiviral agents .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of EGFR T790M mutation | |
| Antiviral | Potential efficacy against viral replication | |
| Other Biological Effects | Modulation of cellular pathways |
Case Study 1: EGFR Inhibition in Lung Cancer
A study focused on the efficacy of pyrimidine derivatives in inhibiting EGFR activity in A549 human lung adenocarcinoma cells demonstrated that modifications to the pyrimidine structure significantly enhanced anticancer activity. The introduction of the trifluoroethoxy group was found to increase binding affinity to the receptor, leading to reduced cell proliferation and increased apoptosis in vitro.
Case Study 2: Antiviral Mechanism Exploration
In another investigation, researchers explored the antiviral properties of a similar pyrimidine compound against influenza viruses. The study revealed that the compound could inhibit viral replication by interfering with the viral polymerase complex. This finding underscores the potential for developing new antiviral therapies based on structural modifications of pyrimidines.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrimidine vs. Pyridine Cores: The target compound’s pyrimidine core differs from pyridine-based analogs (e.g., lansoprazole derivatives in ). This may enhance solubility but reduce membrane permeability .
Substituent Analysis at Position 6
- Trifluoroethoxy (–OCH₂CF₃) vs. Trifluoromethylphenyl (–C₆H₄CF₃): The trifluoroethoxy group in the target compound is less lipophilic than the trifluoromethylphenyl group in 4-chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine ().
- Trifluoroethoxy vs. Hydrazino (–NHNH₂): In 4-cyclopropyl-2-hydrazino-6-(trifluoromethyl)pyrimidine (), the hydrazino group introduces hydrogen-bond donors, enhancing interactions with biological targets but reducing metabolic stability compared to the inert trifluoroethoxy group .
Cyclopropyl Group at Position 2
The cyclopropyl group is present in both the target compound and 4-chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine (). It also resists cytochrome P450-mediated oxidation, enhancing metabolic stability .
Substituent Effects at Position 4
- Methyl (–CH₃) vs. Chloro (–Cl) :
The methyl group in the target compound is electron-donating, slightly increasing electron density on the pyrimidine ring compared to the electron-withdrawing chloro group in . This may alter reactivity in electrophilic substitution reactions and influence pKa values of adjacent nitrogen atoms .
Data Table: Structural and Inferred Properties
Research Findings and Implications
- Trifluoroethoxy Group : This substituent balances polarity and metabolic stability, making it advantageous in drug design for oral bioavailability .
- Cyclopropyl vs. Bulkier Groups : Cyclopropyl’s small size minimizes steric hindrance while maintaining rigidity, unlike bulkier groups in ’s complex spiro compounds .
- Positional Effects: Substituent placement significantly impacts electronic effects. For example, methyl at position 4 (target) vs.
Biological Activity
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. The trifluoroethoxy group is known to enhance the pharmacological properties of compounds, making them suitable for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine can be represented as follows:
- Chemical Formula: C10H10F3N2O
- Molecular Weight: 232.19 g/mol
- IUPAC Name: 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine
Antitumor Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action:
- Inhibition of key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis through mitochondrial pathways.
- Modulation of gene expression related to tumor growth and survival.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial for the progression of certain diseases.
- Case Study:
- A study demonstrated that a related pyrimidine derivative inhibited dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis essential for rapidly dividing cells. This inhibition resulted in reduced proliferation of cancer cells in vitro and in vivo.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor Activity | Inhibits cell proliferation and induces apoptosis | |
| Enzyme Inhibition | Inhibits DHFR activity |
Pharmacokinetics
Understanding the pharmacokinetic properties of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption: Rapid absorption observed in animal models.
- Distribution: High tissue distribution with a preference for liver and tumor tissues.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Excreted mainly via urine.
Q & A
Q. What are the key considerations for designing an efficient synthetic route for 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with the preparation of the pyrimidine core followed by sequential functionalization. Key steps include:
- Introducing the cyclopropyl group via [2+1] cycloaddition or alkylation using cyclopropane precursors, ensuring steric and electronic compatibility with the pyrimidine ring .
- Incorporating the trifluoroethoxy group using trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) under controlled conditions to avoid side reactions .
- Protecting sensitive functional groups (e.g., amines) during reactive steps. Monitor reaction progress via TLC or LC-MS to optimize yields .
Q. How can researchers optimize purification of intermediates during synthesis?
- Methodological Answer : Purification challenges arise due to polar byproducts and regioisomers. Strategies include:
- Using silica gel chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate intermediates .
- Recrystallization from ethanol/water mixtures for crystalline intermediates.
- Employing preparative HPLC for non-crystalline or thermally unstable compounds. Validate purity via NMR (>95% purity) and mass spectrometry .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : Combine multiple techniques:
- ¹H/¹³C NMR : Identify substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm; trifluoroethoxy CF₃ at δ 4.5–4.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₁F₃N₂O).
- IR spectroscopy : Detect functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering) or impurities. Mitigation strategies:
Q. What strategies are effective for assessing metabolic stability in vitro?
- Methodological Answer : Evaluate metabolic stability using:
- Liver microsomes (human/rat): Incubate the compound (1–10 µM) with NADPH, and quantify parent compound loss via LC-MS/MS over 60 minutes .
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
- Half-life (t₁/₂) calculation : Use the formula , where is the elimination rate constant.
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger): Dock the compound into target active sites (e.g., kinase domains) to assess binding affinity and pose .
- Molecular dynamics (MD) simulations : Run 100-ns simulations to evaluate conformational stability of ligand-target complexes (e.g., using GROMACS) .
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies and prioritize analogs .
Q. What experimental designs are suitable for evaluating in vivo efficacy and pharmacokinetics?
- Methodological Answer :
- Rodent models : Administer the compound (oral/i.v.) at 10–50 mg/kg. Collect plasma/tissue samples at 0, 1, 3, 6, and 24 hours post-dose .
- Bioanalytical methods : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate PK parameters (AUC, Cₘₐₓ, t₁/₂) using non-compartmental analysis.
- Tissue distribution studies : Use radiolabeled analogs (³H/¹⁴C) to track biodistribution .
Q. How can researchers design analogs to improve solubility without compromising activity?
- Methodological Answer :
- Structural modifications : Replace the trifluoroethoxy group with PEGylated or hydroxylated moieties to enhance hydrophilicity .
- Salt formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility.
- Prodrug strategies : Introduce ester or phosphate groups cleaved in vivo .
Q. What safety protocols are critical when handling hazardous intermediates like trifluoroethylating agents?
- Methodological Answer :
Q. How can mechanistic studies elucidate cyclopropane ring formation during synthesis?
- Methodological Answer :
- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., C-H insertion vs. ring closure) .
- Use ¹³C-labeled precursors to track cyclopropane carbons via NMR.
- Compare experimental outcomes with DFT-calculated transition states to validate proposed mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
